

Application Notes and Protocols for Specifying ASTM A924 Requirements in Research Projects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A924

Cat. No.: B1666455

[Get Quote](#)

Introduction

For researchers, scientists, and drug development professionals, specifying the correct materials is critical for experimental integrity and reproducibility. ASTM **A924/A924M** provides the general requirements for steel sheet that has been metallic-coated through a hot-dip process.^{[1][2]} This coating is essential for corrosion resistance and is utilized in a wide array of applications, from laboratory equipment to structural components in research facilities.^{[3][4]} These notes provide a detailed guide to understanding and specifying ASTM **A924** requirements for a research project, ensuring that the procured materials meet the necessary standards for performance and longevity.

Core Concepts of ASTM A924

ASTM **A924** is a comprehensive standard that covers several key aspects of hot-dip coated steel sheets.^{[1][2]} For any research application, it is crucial to define the following:

- **Base Steel:** The foundational steel to which the coating is applied. The choice of base steel will dictate the mechanical properties of the final product.
- **Metallic Coating:** The layer of metal applied to the base steel for corrosion protection. The type and weight of the coating are critical for durability.
- **Surface Finish and Treatment:** Additional processing to enhance appearance, paintability, or corrosion resistance.

Specifying the Base Steel

The first step in defining your material is to select the appropriate base steel. ASTM **A924** encompasses a variety of steel types, each with distinct properties suitable for different applications.

Available Steel Designations under ASTM **A924**:

- Commercial Steel (CS): Suitable for general-purpose applications where simple bending or forming is required. It is available in Types A, B, and C.[\[1\]](#)
- Forming Steel (FS) and Deep Drawing Steel (DDS): These are more ductile and are intended for applications involving more severe forming or drawing.[\[1\]](#)
- Structural Steel (SS): This steel possesses specified minimum yield strength and is used in applications where load-bearing capabilities are critical.
- High Strength Low Alloy Steel (HSLAS): Offers higher strength-to-weight ratios compared to Structural Steel.[\[1\]](#)

Table 1: Typical Mechanical Properties of Common Base Steels (Non-mandatory values for guidance)

Steel Designation	Yield Strength (ksi)	Tensile Strength (ksi)	Elongation in 2 in. (%)
Commercial Steel (CS Type B)	30 - 50	45 - 60	≥ 20
Structural Steel (SS Grade 33)	≥ 33	≥ 45	≥ 20
Structural Steel (SS Grade 50)	≥ 50	≥ 65	≥ 12

Note: These values are typical and for reference only. The specific requirements are detailed in the individual product specifications referenced within ASTM **A924**.

Selecting the Metallic Coating

The metallic coating provides the primary barrier against corrosion. The choice of coating depends on the environmental conditions of the research application.

Common Metallic Coatings:

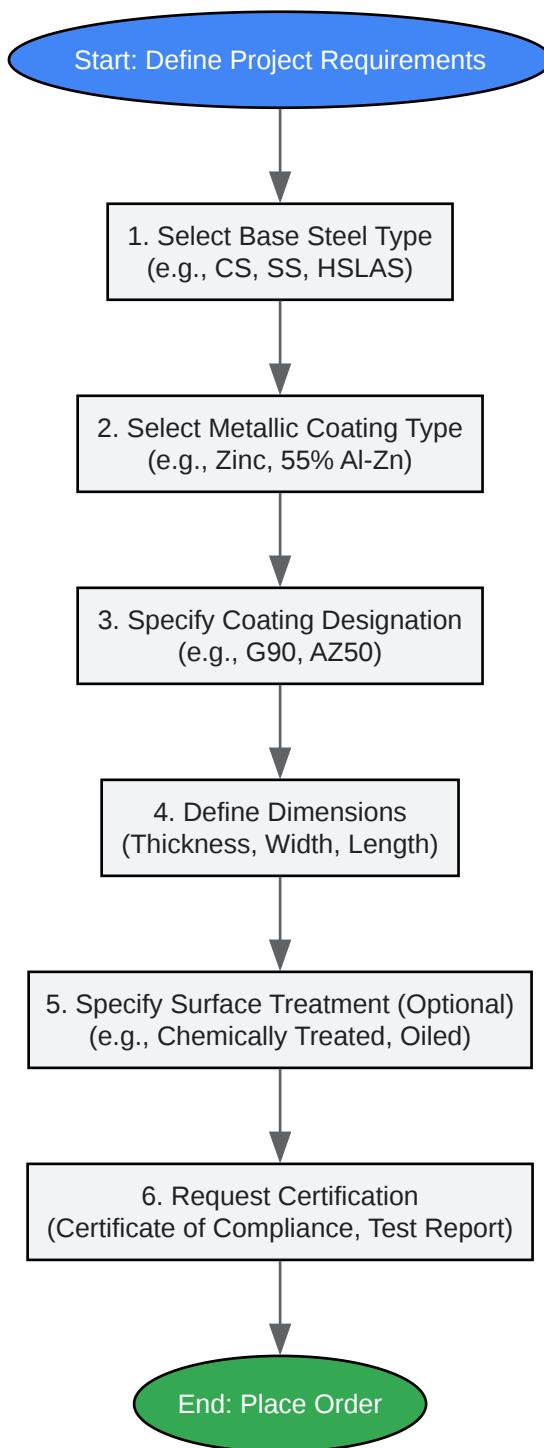

- Zinc (Galvanized): The most common coating, providing excellent corrosion protection. Designated with a "G".
- Zinc-Iron Alloy (Galvannealed): A heat-treated zinc-coated steel with a dull gray, spangle-free surface that is excellent for painting. Designated with an "A".
- 55% Aluminum-Zinc Alloy: Offers superior corrosion resistance in many environments compared to galvanized coatings. Designated with "AZ".
- Zinc-5% Aluminum Alloy: Provides enhanced corrosion resistance and formability. Designated with "GF".

Table 2: Common Coating Designations and Minimum Coating Weights (Total Both Sides)

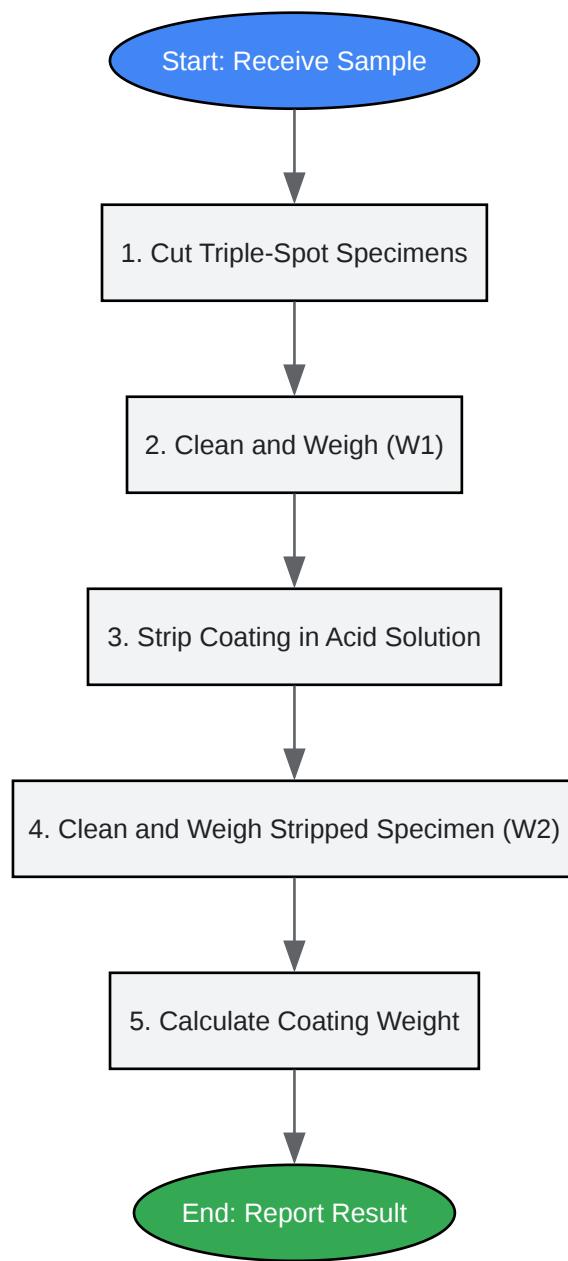
Coating Type	Designation (Inch-Pound)	Minimum Triple-Spot Test (oz/ft ²)	Minimum Single-Spot Test (oz/ft ²)	Designation (SI)	Minimum Triple-Spot Test (g/m ²)	Minimum Single-Spot Test (g/m ²)
Zinc (Galvanized)	G30	0.30	0.25	Z90	90	75
G60	0.60	0.50	Z180	180	150	
G90	0.90	0.80	Z275	275	235	
55% Aluminum-Zinc	AZ50	0.50	0.40	AZM150	150	120
AZ55	0.55	0.45	AZM165	165	135	

Ordering and Specification Workflow

To ensure the material procured for a research project meets all necessary requirements, a systematic approach to ordering is essential. The following workflow and diagram illustrate the logical steps for specifying ASTM A924 compliant steel sheet.

[Click to download full resolution via product page](#)

Caption: Logical workflow for specifying ASTM **A924** requirements.

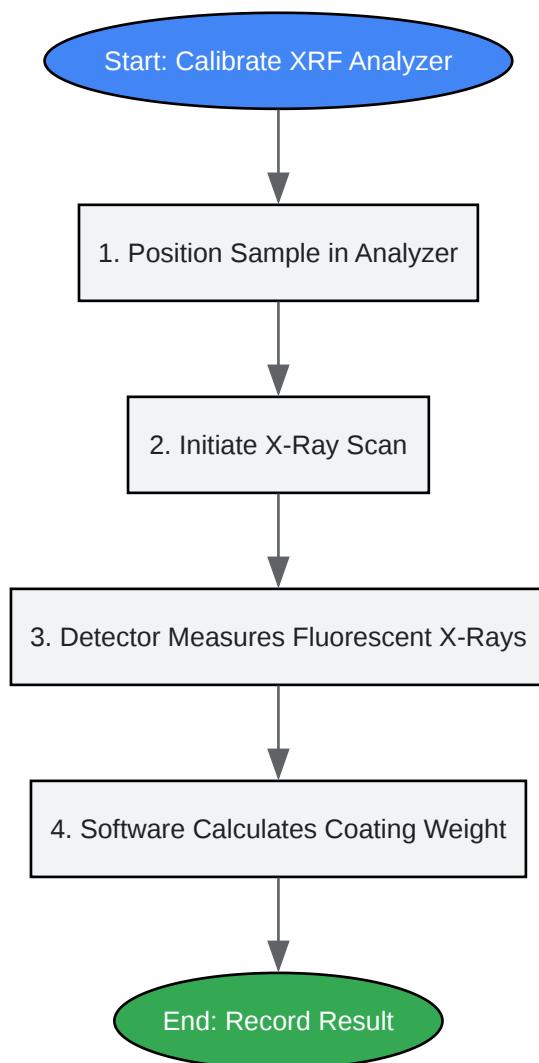

Experimental Protocols

The following protocols detail the methodologies for key tests cited in ASTM **A924** to verify the properties of the received material.

Protocol 1: Coating Weight Determination by Weigh-Strip-Weigh Method (ASTM A90)

This method is a destructive test to determine the coating weight by measuring the weight difference between a coated and a stripped sample.[5][6]

1. Specimen Preparation: a. Obtain a representative sample of the coated steel sheet. b. From the sample, cut three test specimens, each with a minimum area of 5 in.² (3200 mm²).[6] For wider products, one specimen should be from the center and one from each edge, not less than 2 inches from the edge.
2. Procedure: a. Clean each specimen with a suitable solvent (e.g., naphtha or alcohol) and dry thoroughly.[7] b. Weigh each specimen to the nearest 0.01 g. This is the initial weight (W1). c. Prepare a stripping solution. For zinc coatings, a common solution is hydrochloric acid with an inhibitor (antimony trichloride). d. Immerse the specimen in the stripping solution until the coating is completely removed. e. Rinse the stripped specimen with water, then alcohol, and dry thoroughly. f. Weigh the dried, stripped specimen to the nearest 0.01 g. This is the final weight (W2).
3. Calculation: a. The coating weight in oz/ft² is calculated using the formula: Coating Weight = [(W1 - W2) / Area of specimen in in.²] x 5.08 b. The triple-spot average is the average of the results from the three specimens.

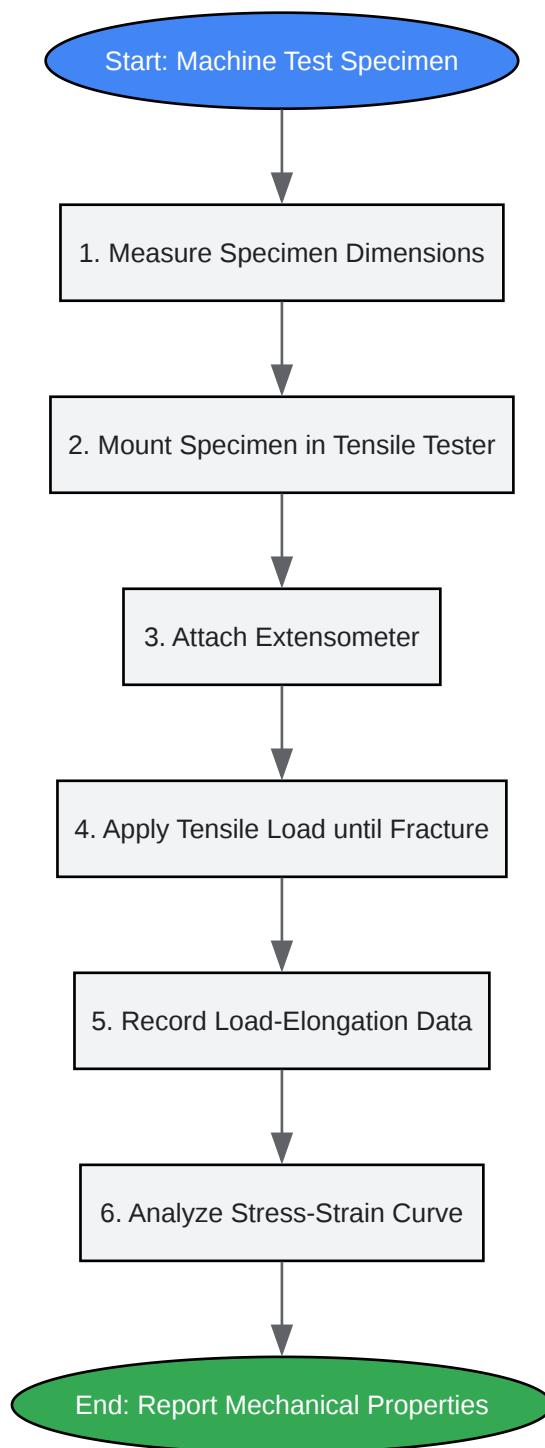

[Click to download full resolution via product page](#)

Caption: Workflow for the Weigh-Strip-Weigh test method.

Protocol 2: Coating Weight Determination by X-Ray Fluorescence (XRF) (ASTM A754)

XRF is a non-destructive method for determining the coating weight.[8][9] It is often used for online process control but can also be used for verification.[10][11][12]

1. Instrument Setup: a. Calibrate the XRF analyzer according to the manufacturer's instructions using standards of known coating weights. b. Ensure the instrument is set to measure the specific coating-substrate combination of the material being tested.
2. Procedure: a. Place the coated steel sheet sample in the measurement area of the XRF analyzer. b. Initiate the measurement. The instrument bombards the sample with X-rays, causing the coating and substrate to emit fluorescent X-rays. c. The detector in the analyzer measures the intensity of the emitted X-rays, which is proportional to the coating thickness and weight.
3. Data Interpretation: a. The analyzer's software calculates the coating weight based on the detected X-ray intensities and the calibration data. b. For a comprehensive analysis, take readings at multiple points on the sample surface (similar to the triple-spot locations).


[Click to download full resolution via product page](#)

Caption: Workflow for the X-Ray Fluorescence (XRF) test method.

Protocol 3: Mechanical Properties Determination by Tensile Testing (ASTM E8/E8M)

This test determines the tensile properties of the base steel, such as yield strength, tensile strength, and elongation.[\[13\]](#)[\[14\]](#)[\[15\]](#)

1. Specimen Preparation: a. Machine a test specimen from the coated sheet according to the dimensions specified in ASTM E8/E8M.[\[16\]](#) The most common specimen for sheet materials is the rectangular "dog-bone" shape. b. The coating should be removed from the grip ends of the specimen to ensure proper gripping in the testing machine.
2. Procedure: a. Measure the cross-sectional dimensions of the specimen's reduced section. b. Secure the specimen in the grips of a universal testing machine. c. Attach an extensometer to the gauge length of the specimen to accurately measure elongation. d. Apply a tensile load to the specimen at a constant rate of strain until it fractures.[\[13\]](#) e. Record the load and elongation data throughout the test.
3. Data Analysis: a. From the load-elongation data, generate a stress-strain curve. b. Determine the yield strength (the stress at which the material begins to deform plastically), tensile strength (the maximum stress the material can withstand), and the percent elongation at fracture.

[Click to download full resolution via product page](#)

Caption: Workflow for the Tensile Testing method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ASTM A924/A924M—13 Standard Specification for General Requirements for Steel Sheet, Metallic-coated by the Hot-dip Process (PDF Download) [shop.iccsafe.org]
- 2. ASTM A924 - COSASTEEL [cosasteel.com]
- 3. ASTM A924 - Steel Sheet, Metallic-Coated by the Hot-Dip Process [appliedtesting.com]
- 4. matestlabs.com [matestlabs.com]
- 5. galvanizeit.org [galvanizeit.org]
- 6. infinitalab.com [infinitalab.com]
- 7. womicsteel.com [womicsteel.com]
- 8. infinitalab.com [infinitalab.com]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. codehub.building.govt.nz [codehub.building.govt.nz]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. ASTM E8 and E8M Tensile Testing Procedure | Frank Bacon [frankbacon.com]
- 14. infinitalab.com [infinitalab.com]
- 15. industrialphysics.com [industrialphysics.com]
- 16. testresources.net [testresources.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Specifying ASTM A924 Requirements in Research Projects]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666455#how-to-specify-astm-a924-requirements-for-a-research-project>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com